molecular formula C14H12O4S B6378831 2-Formyl-5-(4-methylsulfonylphenyl)phenol CAS No. 1261966-65-7

2-Formyl-5-(4-methylsulfonylphenyl)phenol

Cat. No.: B6378831
CAS No.: 1261966-65-7
M. Wt: 276.31 g/mol
InChI Key: WSAAYMXOQBFDHD-UHFFFAOYSA-N
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Description

2-Formyl-5-(4-methylsulfonylphenyl)phenol is an organic compound characterized by the presence of a formyl group, a hydroxyl group, and a methylsulfonyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-(4-methylsulfonylphenyl)phenol can be achieved through several routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . The general steps include:

    Preparation of Boronic Acid Derivative: The boronic acid derivative of the methylsulfonyl-substituted phenyl ring is prepared.

    Coupling Reaction: The boronic acid derivative is then coupled with a formyl-substituted phenol using a palladium catalyst.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-(4-methylsulfonylphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: 2-Carboxy-5-(4-methylsulfonylphenyl)phenol.

    Reduction: 2-Hydroxymethyl-5-(4-methylsulfonylphenyl)phenol.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formyl-5-(4-methylsulfonylphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Formyl-5-(4-methylsulfonylphenyl)phenol involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The formyl and hydroxyl groups facilitate binding to the active site of the enzyme, disrupting its function.

Comparison with Similar Compounds

Similar Compounds

    2-Formyl-5-(4-methylphenyl)phenol: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.

    2-Formyl-5-(4-sulfonylphenyl)phenol: Contains a sulfonyl group but without the methyl substitution, affecting its biological activity.

Uniqueness

2-Formyl-5-(4-methylsulfonylphenyl)phenol is unique due to the presence of both the formyl and methylsulfonyl groups, which confer specific reactivity and biological activity. The combination of these functional groups makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-hydroxy-4-(4-methylsulfonylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-19(17,18)13-6-4-10(5-7-13)11-2-3-12(9-15)14(16)8-11/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAAYMXOQBFDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685322
Record name 3-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261966-65-7
Record name 3-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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